molecular formula C22H23N3O4 B2530972 2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-81-1

2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2530972
CAS No.: 892279-81-1
M. Wt: 393.443
InChI Key: GJKIJLYNNLIZAL-UHFFFAOYSA-N
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Description

2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of various functional groups, such as the oxolan-2-yl and phenylethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or high-pressure reactors may be employed to enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for therapeutic applications in treating diseases like cancer, infections, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 4-hydroxyquinazoline and 2-aminobenzamide share structural similarities with 2,4-dioxo-N-[(oxolan-2-yl)methyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide.

    Indole Derivatives: Indole-based compounds, such as indole-3-acetic acid, also exhibit diverse biological activities and are used in similar research applications.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2,4-dioxo-N-(oxolan-2-ylmethyl)-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-20(23-14-17-7-4-12-29-17)16-8-9-18-19(13-16)24-22(28)25(21(18)27)11-10-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKIJLYNNLIZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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